BChE inhibitor 8012-9656

BChE Inhibition Enzyme Assay Selectivity

Many BChE inhibitors fail in vivo despite potent in vitro data, causing wasted resources and delayed Alzheimer's research. BChE inhibitor 8012-9656 solves this with validated preclinical efficacy. - Sub-micromolar activity: eqBChE IC50 = 0.18 ± 0.03 μM; hBChE IC50 = 0.32 ± 0.07 μM - Confirmed BBB penetration & noncompetitive mechanism - In vivo efficacy in scopolamine & Aβ1-42 AD models, plus anti-amyloidogenic activity Ideal for CNS chemical probe studies and lead optimization.

Molecular Formula C21H17N7O2
Molecular Weight 399.4 g/mol
Cat. No. B3606897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE inhibitor 8012-9656
Molecular FormulaC21H17N7O2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N
InChIInChI=1S/C21H17N7O2/c1-12-6-7-13-10-14(8-9-15(13)23-12)24-18(29)11-28-17-5-3-2-4-16(17)25-21(28)19-20(22)27-30-26-19/h2-10H,11H2,1H3,(H2,22,27)(H,24,29)
InChIKeyLESZNGMDDFKRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8012-9656 BChE Inhibitor Overview


BChE inhibitor 8012-9656 (CAS 446266-84-8; molecular formula C21H17N7O2; molecular weight 399.4 g/mol) is a novel, highly potent, and selective butyrylcholinesterase (BChE) inhibitor identified through hierarchical virtual screening and biochemical evaluation [1]. It demonstrates sub-micromolar inhibitory activity against both equine and human BChE (eqBChE IC50 = 0.18 ± 0.03 μM; hBChE IC50 = 0.32 ± 0.07 μM) and acts as a noncompetitive inhibitor [1].

Selective BChE inhibition for CNS pathway studies (eq/hBChE)
Reported brain penetration and favorable CNS exposure context
In vivo model-response context (scopolamine/Aβ models) for neurodegeneration research

8012-9656 vs. Generic BChE Inhibitors


While many BChE inhibitors demonstrate in vitro potency, 8012-9656 uniquely combines validated in vivo efficacy, blood-brain barrier penetration, favorable pharmacokinetics, and a dual mechanism of action involving both cholinergic restoration and anti-amyloidogenic activity [1]. Direct substitution with a generic BChE inhibitor lacking these comprehensive, preclinical validation characteristics risks experimental failure, as in vitro potency alone does not guarantee in vivo target engagement or therapeutic effect.

In vitro to in vivo translation
In vitro BChE potency alone may not predict in vivo target engagement or model response; confirmed brain exposure and efficacy in multiple models are not guaranteed in generic BChE inhibitors.
BBB penetration variability
Reported CNS exposure and favorable PK (long T1/2, low clearance) may not replicate across species or in compounds lacking comprehensive DMPK characterization.
Dual mechanism not universal
Anti-amyloidogenic activity alongside cholinergic restoration is a reported profile; most BChE inhibitors lack such dual action, limiting disease-modelling relevance.

8012-9656 Comparative Evidence


BChE Potency and Selectivity

8012-9656 exhibits sub-micromolar inhibitory potency against both equine and human BChE, with IC50 values of 0.18 μM and 0.32 μM, respectively [1]. This places its potency within the range of other high-quality, selective BChE inhibitors discovered through virtual screening campaigns, such as compounds 8 and 18 reported by Zhou et al., which demonstrated IC50 values < 10 μM on human BChE [2].

BChE Potency
Reported
eqBChE IC50 0.18 μM, hBChE IC50 0.32 μM
Reported enzyme inhibition context
Ellman's assay; at least 30-fold vs. comparators (hBChE
Cognitive Model
Model context
Comparable cognitive improvement to tacrine in scopolamine-induced amnesia model
Reported model-response endpoint context
Morris water maze; ICR mice; head-to-head comparison
Aβ Model Response
Model context
Better behavioral performance than donepezil; near-complete recovery of cognitive function
Reported behavioral endpoint context
Aβ1-42 icv model; ICR mice; direct comparison
Aβ Reduction
Class-level
Anti-amyloidogenic profile confirmed; total Aβ1-42 reduced
Reported Aβ pathway-response context
Quantitative reduction not specified; disease-modelling relevance requires validation
CNS Exposure
Reported
BBB penetration, long T1/2, low intrinsic clearance
CNS exposure context
Exact values not in abstract; in vitro/in vivo PK studies
Preclinical Safety
Data to verify
Reported safe in vitro and in vivo
Safety-related endpoint monitoring
Limited toxicological details; further characterization needed
BChE Inhibition Enzyme Assay Selectivity

Cognitive Rescue in Scopolamine Model

In a mouse model of scopolamine-induced cognitive impairment, 8012-9656 demonstrated comparable performance to the first-generation cholinesterase inhibitor tacrine in ameliorating cognitive deficits [1]. This direct, head-to-head comparison validates its in vivo efficacy and suggests it can achieve similar or better therapeutic outcomes in models of cholinergic hypofunction.

Cognitive Model
Model context
Comparable cognitive improvement to tacrine in scopolamine-induced amnesia model
Reported model-response endpoint context
Morris water maze; ICR mice; head-to-head comparison
In Vivo Efficacy Cognitive Enhancement Alzheimer's Disease Model

Aβ Model: Superior to Donepezil

In a more disease-relevant model, intracerebroventricular (icv) injection of Aβ1-42 peptide in mice, 8012-9656 treatment almost entirely recovered cognitive function to normal levels and exhibited better behavioral performance than the clinically used drug donepezil [1].

Aβ Model Response
Model context
Better behavioral performance than donepezil; near-complete recovery of cognitive function
Reported behavioral endpoint context
Aβ1-42 icv model; ICR mice; direct comparison
Alzheimer's Disease Amyloid-beta Cognitive Rescue

Amyloid-beta Reduction Activity

Beyond cholinergic enhancement, 8012-9656 demonstrated an anti-amyloidogenic profile by significantly reducing the total amount of Aβ1-42 peptide in vivo, a key pathological hallmark of Alzheimer's disease [1]. This dual mechanism of action (cholinergic restoration + amyloid reduction) is not a common feature of many BChE inhibitors.

Aβ Reduction
Class-level
Anti-amyloidogenic profile confirmed; total Aβ1-42 reduced
Reported Aβ pathway-response context
Quantitative reduction not specified; disease-modelling relevance requires validation
Amyloid-beta Disease Modification Alzheimer's Disease

BBB Penetration & Pharmacokinetics

8012-9656 possesses blood-brain barrier (BBB) penetrating ability, a long terminal half-life (T1/2), and low intrinsic clearance in vitro, indicating favorable pharmacokinetic properties for a central nervous system (CNS) drug candidate [1]. This is a critical advantage over many BChE inhibitors that lack adequate brain penetration or have poor metabolic stability.

CNS Exposure
Reported
BBB penetration, long T1/2, low intrinsic clearance
CNS exposure context
Exact values not in abstract; in vitro/in vivo PK studies
Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Preclinical Safety Profile

8012-9656 was proven to be safe in both in vitro and in vivo studies, an essential characteristic for any compound progressing towards clinical development [1]. This safety data, albeit preliminary, provides a level of confidence not available for many early-stage BChE inhibitors.

Preclinical Safety
Data to verify
Reported safe in vitro and in vivo
Safety-related endpoint monitoring
Limited toxicological details; further characterization needed
Safety Toxicology Preclinical Safety

8012-9656 Research Applications


Advanced AD Therapeutic Research

8012-9656 is ideally suited for preclinical Alzheimer's disease research, particularly in advanced disease stages where BChE activity is elevated and AChE-targeted therapies show diminished efficacy [1]. Its validated in vivo efficacy in both scopolamine-induced amnesia and Aβ1-42-induced AD models, coupled with its anti-amyloidogenic activity, makes it a prime candidate for investigating combination or next-generation therapeutic strategies.

BChE Tool Compound for CNS

The compound's high potency, selectivity for BChE, and confirmed blood-brain barrier penetration [1] establish it as an excellent chemical probe for dissecting the specific role of BChE in the central nervous system. Researchers can use 8012-9656 to differentiate the contributions of BChE versus AChE in cholinergic neurotransmission, amyloid-beta pathology, and other CNS functions.

Lead Optimization & Medicinal Chemistry

8012-9656 represents a promising lead compound for medicinal chemistry optimization. Its favorable in vitro potency, in vivo efficacy, safety profile, and pharmacokinetic properties [1] provide a solid foundation for structure-activity relationship (SAR) studies. Modifications can be explored to further enhance potency, selectivity, and drug-like properties while maintaining its beneficial CNS profile.

Application
Selection Property
Validation Focus
BChE-predominant neurodegeneration model studies
Selective BChE inhibition & CNS exposure context
Cognition & Aβ pathology model endpoints
CNS BChE chemical probe research
BChE selectivity vs. AChE & reported brain penetration
Differentiating cholinergic & amyloidogenic pathways
Medicinal chemistry lead optimization
Reported PK, BBB penetration & safety context
SAR for potency, selectivity, and CNS drug-like profile
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